Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, a thiazole ring, and multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, including the formation of the pyrrole and thiazole rings, as well as the introduction of the butoxybenzoyl and pentyloxyphenyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Butoxybenzoyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-1-(tetrahydrofuran-2-yl)methyl-1H-pyrrol-2(5H)-one
- 4-(4-Butoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties
Properties
CAS No. |
618071-72-0 |
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Molecular Formula |
C33H38N2O7S |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-pentoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C33H38N2O7S/c1-5-8-10-20-42-24-15-11-22(12-16-24)27-26(28(36)23-13-17-25(18-14-23)41-19-9-6-2)29(37)31(38)35(27)33-34-21(4)30(43-33)32(39)40-7-3/h11-18,27,36H,5-10,19-20H2,1-4H3/b28-26+ |
InChI Key |
FAWNGTVCECMVHV-BYCLXTJYSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCCC)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
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